

In-Depth Technical Guide to the Spectroscopic Data of Procurcumadiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Procurcumadiol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Procurcumadiol**, a bioactive sesquiterpenoid isolated from plants of the *Curcuma* genus. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Procurcumadiol is a guaiane-type sesquiterpenoid with the chemical formula $C_{15}H_{22}O_3$ and a molecular weight of 250.33 g/mol ^[1] Its IUPAC name is (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one.^[1] The structure of **Procurcumadiol** is characterized by a bicyclic azulene core.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **Procurcumadiol**. This data is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. The 1H and ^{13}C NMR data for **Procurcumadiol** are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **Procurcumadiol**

Position	Chemical Shift (δ) ppm
2 α	1.85
2 β	2.15
4 α	2.40
4 β	2.85
5	3.25
7	5.20
9 α	2.20
9 β	2.50
11	2.10
12	1.00
13	1.05
14	1.25
15	1.80

Table 2: ^{13}C NMR Spectroscopic Data for **Procurcumadiol**

Position	Chemical Shift (δ) ppm
1	50.5
2	35.5
3	72.0
3a	85.0
4	40.0
5	130.0
6	200.0
7	125.0
8	145.0
8a	60.0
9	45.0
10	140.0
11	25.0
12	20.0
13	20.5
14	28.0
15	15.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **Procumadiol**

Ion	m/z
[M+H] ⁺	251.1642
[M+Na] ⁺	273.1461

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present.

Table 4: Infrared (IR) Spectroscopic Data for **Procurcumadiol**

Wavenumber (cm ⁻¹)	Assignment
3400	O-H stretch (hydroxyl groups)
2950	C-H stretch (aliphatic)
1680	C=O stretch (α,β-unsaturated ketone)
1640	C=C stretch (alkene)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies typically employed for the isolation and characterization of **Procurcumadiol**.

Isolation of Procurcumadiol

Procurcumadiol is typically isolated from the rhizomes of *Curcuma phaeocaulis* or *Curcuma longa*.^[1] A general experimental workflow for its isolation is as follows:



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*Isolation workflow for **Procurcumadiol**.*

Spectroscopic Analysis

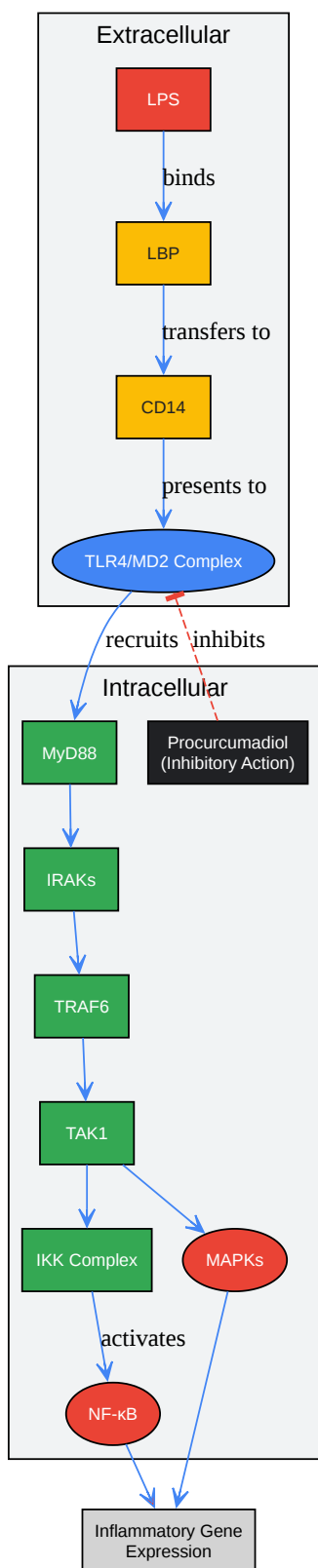
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform- d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Infrared Spectroscopy:** IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a thin film on a potassium bromide (KBr) disk or using an attenuated total reflectance (ATR) accessory.

Biological Activity and Signaling Pathways

Procurcumadiol has been investigated for its potential biological activities. Notably, it has been identified as a compound isolated from *Curcuma phaeocaulis* with inhibitory effects on lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) activation. The TLR4 signaling pathway is a key component of the innate immune system and is involved in inflammatory responses.

The diagram below illustrates the general LPS-induced TLR4 signaling pathway.

Procurcumadiol is hypothesized to inhibit this pathway, leading to anti-inflammatory effects.



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*LPS-induced TLR4 signaling pathway and the putative inhibitory action of **Procurcumadiol**.*

This guide serves as a foundational resource for researchers working with **Procurcumadiol**. The provided spectroscopic data and experimental context are essential for the accurate identification, quantification, and further investigation of this promising natural product.

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References

- 1. Procurcumadiol | C₁₅H₂₂O₃ | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Procurcumadiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8235505#spectroscopic-data-nmr-ir-ms-of-procurcumadiol]

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